[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid
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Overview
Description
[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid: is a boronic acid derivative with the molecular formula C8H12BNO3 and a molecular weight of 181.0 g/mol . This compound is part of a class of organoboron compounds that have gained significant attention due to their versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of [6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing boronic acid derivatives.
Industrial production methods for boronic acids often involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of automated combinatorial approaches can facilitate the access to a variety of boronic acid derivatives .
Chemical Reactions Analysis
[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its applications in sensing and enzyme inhibition. The compound can target specific molecular pathways by binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds to [6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid include other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in organic synthesis and as a sensor for saccharides.
Borinic acids: These compounds have two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are potent inhibitors of fibroblast growth factor receptors and have applications in cancer therapy.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various scientific fields.
Properties
Molecular Formula |
C8H12BNO3 |
---|---|
Molecular Weight |
181.00 g/mol |
IUPAC Name |
[6-(3-hydroxypropyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H12BNO3/c11-5-1-2-8-4-3-7(6-10-8)9(12)13/h3-4,6,11-13H,1-2,5H2 |
InChI Key |
SIAGSMVSPSWDEP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)CCCO)(O)O |
Origin of Product |
United States |
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